molecular formula C23H16ClN3O2S B3546030 N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B3546030
M. Wt: 433.9 g/mol
InChI Key: KRHDBJIJVAWNMM-UHFFFAOYSA-N
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Description

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a xanthene core structure, which is known for its fluorescent properties, and a thiadiazole ring, which is often associated with various biological activities. The compound also contains a chlorophenyl group, which can influence its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiadiazole intermediate.

    Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction involving a suitable xanthene precursor and the thiadiazole intermediate.

    Final Coupling Reaction: The final step involves coupling the xanthene-thiadiazole intermediate with a carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3), thiols, or amines can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.

    Medicine: Explored for its potential anticancer properties, as thiadiazole derivatives have shown activity against various cancer cell lines.

    Industry: Utilized in the development of fluorescent dyes and sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Pathways: The compound may induce apoptosis in cancer cells by activating specific signaling pathways, such as the caspase pathway.

Comparison with Similar Compounds

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE can be compared with other similar compounds:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but contains a sulfonamide group instead of a carboxamide group. Exhibits different biological activities.

    N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Contains an oxadiazole ring instead of a thiadiazole ring. Shows different reactivity and biological properties.

    Indole derivatives: Compounds with an indole ring instead of a xanthene core. Used in different applications such as antiviral and anticancer agents.

This compound stands out due to its unique combination of a xanthene core and a thiadiazole ring, which imparts distinct fluorescent properties and biological activities.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O2S/c24-15-11-9-14(10-12-15)13-20-26-27-23(30-20)25-22(28)21-16-5-1-3-7-18(16)29-19-8-4-2-6-17(19)21/h1-12,21H,13H2,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHDBJIJVAWNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=C(S4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE
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N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE
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N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE
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N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE
Reactant of Route 5
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N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE
Reactant of Route 6
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE

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